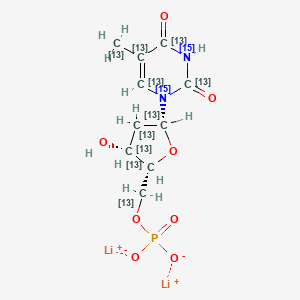

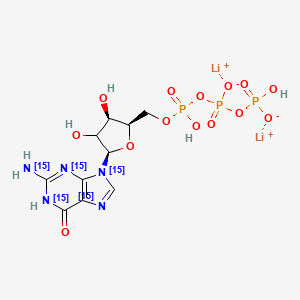

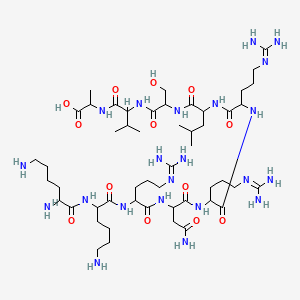

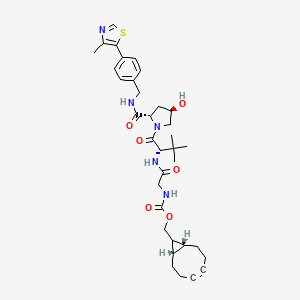

(S)-Nicotine-d3 N-Beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nicotine is a naturally occurring alkaloid found predominantly in the tobacco plant (Nicotiana tabacum). It is a colorless, oily liquid in its pure form and turns brown upon exposure to air. Nicotine is known for its stimulant and addictive properties, making it the primary addictive component in tobacco products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotine can be synthesized through various methods. One common synthetic route involves the reaction of nicotinate ester with N-vinyl-2-pyrrolidinone in the presence of a base and a solvent. This reaction forms a mixture that is further processed to yield nicotine . Another method involves the preparation of 4-allyl-nicotinaldehyde through a tandem sequence, followed by allylation and subsequent steps .

Industrial Production Methods

Industrial production of nicotine typically involves extraction from tobacco leaves. The leaves are treated with solvents to extract nicotine, which is then purified through distillation and other chemical processes .

Chemical Reactions Analysis

Types of Reactions

Nicotine undergoes various chemical reactions, including:

Oxidation: Nicotine can be oxidized to form nicotine N-oxide, a more polar and water-soluble compound.

Methylation: Nicotine can undergo N-methylation to form quaternary ammonium products.

Conjugation: Nicotine can also undergo N-conjugation reactions, resulting in more water-soluble products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and other oxidizing agents.

Methylation: Methylation reactions often involve methyl iodide or other methylating agents.

Conjugation: Conjugation reactions typically involve enzymes that facilitate the addition of conjugating groups.

Major Products

Nicotine N-oxide: Formed through oxidation reactions.

Quaternary Ammonium Products: Formed through methylation reactions.

Scientific Research Applications

Nicotine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study alkaloid chemistry and synthetic methods.

Biology: Studied for its effects on nicotinic acetylcholine receptors and its role in neurotransmission.

Medicine: Investigated for potential therapeutic uses in treating conditions like Parkinson’s disease, Alzheimer’s disease, and depression

Industry: Used in the production of insecticides and as a veterinary vermifuge.

Mechanism of Action

Nicotine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) located in the brain and other parts of the body . This binding stimulates the release of neurotransmitters, such as dopamine, which leads to its stimulant and addictive properties . Nicotine’s interaction with nAChRs also influences various cellular signaling pathways, contributing to its diverse physiological effects .

Comparison with Similar Compounds

Similar Compounds

Cotinine: A major metabolite of nicotine, less potent but still affects nAChRs.

Anabasine: Another alkaloid found in tobacco, structurally similar but less potent.

Neonicotinoids: Synthetic compounds structurally related to nicotine, used as insecticides.

Uniqueness

Nicotine is unique due to its high affinity for nAChRs and its dual stimulant and tranquilizing effects, depending on the mode of administration . Its addictive properties and widespread use in tobacco products also set it apart from other similar compounds .

Properties

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

341.37 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1/i1D3 |

InChI Key |

SAWAIULJDYFLPD-QPGHRLPYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)